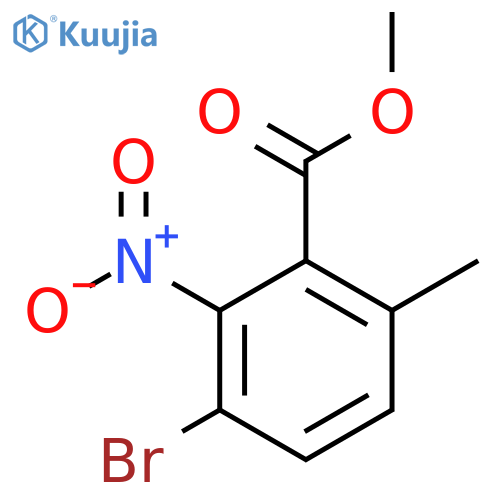Cas no 1805220-17-0 (Methyl 3-bromo-6-methyl-2-nitrobenzoate)

1805220-17-0 structure
商品名:Methyl 3-bromo-6-methyl-2-nitrobenzoate
CAS番号:1805220-17-0
MF:C9H8BrNO4
メガワット:274.068121910095
CID:4949483
Methyl 3-bromo-6-methyl-2-nitrobenzoate 化学的及び物理的性質
名前と識別子
-
- Methyl 3-bromo-6-methyl-2-nitrobenzoate
-
- インチ: 1S/C9H8BrNO4/c1-5-3-4-6(10)8(11(13)14)7(5)9(12)15-2/h3-4H,1-2H3
- InChIKey: WHLIZHLOCOKRDX-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(C)=C(C(=O)OC)C=1[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 265
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 72.1
Methyl 3-bromo-6-methyl-2-nitrobenzoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015015495-1g |
Methyl 3-bromo-6-methyl-2-nitrobenzoate |
1805220-17-0 | 97% | 1g |
1,490.00 USD | 2021-06-18 |
Methyl 3-bromo-6-methyl-2-nitrobenzoate 関連文献
-
Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
-
Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
-
Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
1805220-17-0 (Methyl 3-bromo-6-methyl-2-nitrobenzoate) 関連製品
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
